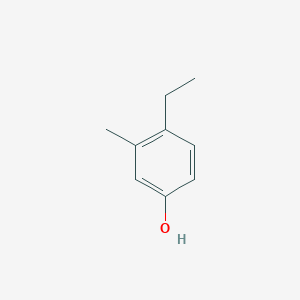
4-Ethyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-m-cresol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Background
4-Ethyl-m-cresol (C₉H₁₂O) is an aromatic compound characterized by an ethyl group and a hydroxyl group attached to a benzene ring. It is primarily derived from coal tar and is known for its antimicrobial properties, making it suitable for various applications in pharmaceuticals, materials science, and environmental safety.
Antimicrobial Applications
One of the most notable applications of this compound is in the development of antimicrobial coatings. Research has demonstrated that films created from m-cresol via plasma polymerization exhibit significant antimicrobial activity. The polymerization process allows for the formation of solid films that can bond to various substrates, enhancing their protective properties against microbial contamination .
Case Study: Plasma-Enabled Polymerization
- Objective : To create antimicrobial films using m-cresol.
- Method : Dielectric barrier discharge (DBD) plasma was employed to convert m-cresol into solid films.
- Results : Films demonstrated high levels of antimicrobial activity, particularly at lower plasma exposure times. The study indicated that the chemical structure of m-cresol contributes to its effectiveness against bacteria, suggesting potential applications in medical devices and packaging materials .
Use in Cosmetics
This compound has also been evaluated for its safety and efficacy in cosmetic formulations. It is used as a preservative due to its antimicrobial properties, ensuring the stability and longevity of cosmetic products.
Safety Assessment Findings
- Usage : Found in hair dyes and other cosmetic products.
- Concentration : Typically used at concentrations ranging from 0.08% to 0.14% .
- Regulatory Status : Recent assessments have confirmed its safety for use in cosmetics, with no bans imposed by regulatory agencies such as the European Commission .
Environmental Applications
The compound's ability to act as an antimicrobial agent extends to environmental applications, particularly in waste management and pollution control. Its effectiveness in degrading organic pollutants makes it a candidate for bioremediation strategies.
Case Study: Bioremediation Potential
- Objective : To evaluate the degradation of organic pollutants using this compound.
- Method : Laboratory studies assessed the compound's efficacy in breaking down contaminants in soil and water samples.
- Results : The findings indicated that this compound could effectively reduce pollutant levels, highlighting its potential role in environmental cleanup efforts .
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals. Its unique chemical properties allow it to be utilized in the production of resins, adhesives, and coatings.
Synthesis Overview
| Application | Description | Benefits |
|---|---|---|
| Resins | Used as a building block for synthetic resins | Enhances durability and chemical resistance |
| Adhesives | Acts as a bonding agent | Provides strong adhesion properties |
| Coatings | Forms protective layers | Improves resistance to environmental factors |
Propriétés
Numéro CAS |
1123-94-0 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4-ethyl-3-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-4-5-9(10)6-7(8)2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
BUQNXFUMFXFRKC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)O)C |
SMILES canonique |
CCC1=C(C=C(C=C1)O)C |
Key on ui other cas no. |
1123-94-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















